molecular formula C13H10F2O2 B11872635 2-(Difluoromethyl)naphthalene-3-acetic acid CAS No. 1261588-36-6

2-(Difluoromethyl)naphthalene-3-acetic acid

Cat. No.: B11872635
CAS No.: 1261588-36-6
M. Wt: 236.21 g/mol
InChI Key: QHVJZYJLRXAOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)naphthalene-3-acetic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-3-acetic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, often using solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The use of environmentally benign reagents and solvents is also a key consideration in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)naphthalene-3-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-3-acetic acid involves its interaction with specific molecular targets within cells. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)naphthalene-3-acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity to molecular targets, making it a valuable tool in various research applications .

Properties

CAS No.

1261588-36-6

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[3-(difluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)11-6-9-4-2-1-3-8(9)5-10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

QHVJZYJLRXAOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.